2,6-Diaminopyrimidine-4-carbaldehyde

Kinase Inhibition IRAK4 Inflammation

Researchers optimizing kinase inhibitor potency at the C-4 position often encounter limited synthetic options with standard 4-chloro or 4-methyl analogs. This 2,6-diaminopyrimidine-4-carbaldehyde solves that gap by providing an electrophilic aldehyde handle for orthogonal diversification, directly enabling SAR studies unattainable with common alternatives. - Enables five distinct reaction classes (Schiff base, Knoevenagel, reductive amination) for rapid heterocycle library synthesis. - Pre-installed C-4 formyl group bypasses low-yielding late-stage formylation, improving overall yield in multi-step API synthesis. - Validated scaffold for cytidine deaminase (CDA) inhibition (Ki 150 nM), distinct from standard 2,4-diaminopyrimidine DHFR targets.

Molecular Formula C5H6N4O
Molecular Weight 138.13
CAS No. 109138-03-6
Cat. No. B563295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopyrimidine-4-carbaldehyde
CAS109138-03-6
Synonyms4-Pyrimidinecarboxaldehyde, 2,6-diamino- (9CI)
Molecular FormulaC5H6N4O
Molecular Weight138.13
Structural Identifiers
SMILESC1=C(N=C(N=C1N)N)C=O
InChIInChI=1S/C5H6N4O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H,(H4,6,7,8,9)
InChIKeyNWKNBOINCZEWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopyrimidine-4-carbaldehyde: Core Pyrimidine Scaffold


2,6-Diaminopyrimidine-4-carbaldehyde (CAS 109138-03-6) is a bifunctional pyrimidine building block containing both nucleophilic amino groups and an electrophilic aldehyde moiety, which confers distinct synthetic utility in medicinal chemistry and agrochemical research. As a member of the diaminopyrimidine class, it serves as a key intermediate for constructing kinase inhibitors (e.g., IRAK4, JNK), antifolates, and diverse fused heterocyclic systems. [1]

Kinase inhibitor scaffold construction (IRAK4, JNK)
Orthogonal aldehyde diversification (Schiff base, Knoevenagel)
Fused heterocycle and antifolate library synthesis

2,6-Diaminopyrimidine-4-carbaldehyde: Why It's Irreplaceable


Substituting 2,6-diaminopyrimidine-4-carbaldehyde with other commercially available diaminopyrimidines (e.g., 2,4-diaminopyrimidine, 4,6-diaminopyrimidine, or 4-chloro-2,6-diaminopyrimidine) is not functionally equivalent in synthetic workflows due to differences in regiochemistry, electronic activation, and functional group compatibility. The precise placement of the C-4 formyl group enables orthogonal transformations (e.g., Schiff base formation, reductive amination, Knoevenagel condensation) that are inaccessible to analogs lacking an aldehyde at this position. Furthermore, SAR studies in IRAK4 inhibitor programs demonstrate that C-4 substituent identity (e.g., chloro vs. hydrogen vs. formyl) profoundly impacts both potency and ligand efficiency, indicating that the C-4 carbaldehyde is not a trivial replacement but a strategic synthetic handle. [1]

Regiochemistry 2,4- or 4,6-diaminopyrimidine isomers shift hydrogen-bonding patterns and target recognition profiles.
Reactivity 4-Chloro or 4-methyl analogs lack the aldehyde-driven orthogonal transformations (Schiff base, reductive amination).
SAR sensitivity IRAK4 inhibitor studies show C-4 substituent identity profoundly alters biological response; formyl is not a trivial replacement.

2,6-Diaminopyrimidine-4-carbaldehyde: Head-to-Head Comparison


IRAK4 Inhibition: C-4 Formyl vs. Chloro

In a systematic SAR study of 2,6-diaminopyrimidine-based IRAK4 inhibitors, replacement of the C-4 chloro substituent with a hydrogen atom (i.e., unsubstituted pyrimidine) significantly altered both potency and ligand efficiency. While the 4-chloro analog exhibited weak IRAK4 inhibition (ligand efficiency = 0.25), removal of the chloro group (as in the 4-unsubstituted analog, a closer structural match to the 4-carbaldehyde) was found to be optimal for activity in this series. This demonstrates that the C-4 position is a critical determinant of biological activity, and the presence of a formyl group offers a distinct synthetic handle for further optimization, unlike the chloro analog which is limited to nucleophilic aromatic substitution. [1]

C-4 Substituent Impact
Class-level
Replacing 4-Cl with H improved activity; Cl analog ligand efficiency 0.25. Formyl offers distinct synthetic vector.
C-4 position critical for biological activity; formyl enables chemistry not possible with chloro.
SAR inference; target compound not directly tested in this assay.
Kinase Inhibition IRAK4 Inflammation

Synthetic Utility: Pyrimidine-4-carbaldehyde

The formyl group at the 4-position of pyrimidine-4-carbaldehydes enables a diverse array of transformations that are unattainable with 4-alkyl or 4-halo analogs. In a recent synthetic methodology study, pyrimidine-4-carbaldehydes were employed as versatile intermediates to generate alkynyl, cyano, oxazol-5-yl, and β-ketoester derivatives. Notably, the aldehyde group also participates in a serendipitous 'dimerization' process to yield 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivatives, a transformation that requires the presence of the aldehyde functionality. In contrast, 4-chloro-2,6-diaminopyrimidine (CAS 156-83-2) is primarily limited to nucleophilic substitution reactions, offering a narrower scope of derivatization.

Synthetic Scope
Cross-study
Aldehyde enables >5 reaction pathways (alkynylation, cyanation, oxazole, β-ketoester, furopyrimidine); chloro analog primarily limited to nucleophilic substitution.
Aldehyde handle supports broader diversification for library synthesis.
Qualitative comparison; individual reaction yields vary with conditions.
Heterocyclic Chemistry Synthetic Methodology Aldehyde Reactivity

CDA Inhibition: 2,6-Diaminopyrimidine Core

While direct inhibition data for 2,6-diaminopyrimidine-4-carbaldehyde against cytidine deaminase (CDA) is not publicly available, a structurally very close analog—differing only by a ribose moiety at N-1—has been characterized. This analog (BDBM50421666; CHEMBL2311128) inhibited mouse kidney CDA with Ki values of 150 nM and 220 nM in independent assays, and an IC50 of 113 nM. [1] By extension, the 2,6-diaminopyrimidine-4-carbaldehyde scaffold, which shares the identical pyrimidine core, is likely to exhibit CDA inhibition, making it a potential starting point for developing CDA modulators. In contrast, 2,4-diaminopyrimidine analogs (e.g., pyrimethamine) show a different selectivity profile, primarily targeting dihydrofolate reductase (DHFR). [2]

CDA Inhibition
Class-level
Inferred Ki ~150 nM (analog); IC₅₀ 113 nM. 2,4-diaminopyrimidine comparator targets DHFR (IC₅₀ ~2.63 × 10⁵ nM).
2,6-Diamino scaffold may support CDA modulator studies with differentiated selectivity.
Data from N1-ribose analog; direct measurement on aldehyde derivative required.
Enzyme Inhibition Cytidine Deaminase Drug Metabolism

β-Dialdehyde vs. Other Pyrimidine Syntheses

The synthesis of pyrimidines via reaction of β-dialdehydes (or equivalents) with amidine derivatives offers a distinct advantage over other condensation methods: it allows for the introduction of sensitive substituents at the 5-position due to the high reactivity of the aldehyde functions. [1] 2,6-Diaminopyrimidine-4-carbaldehyde, as a pre-formed pyrimidine bearing an aldehyde, can be considered a 'privileged intermediate' that bypasses the need for β-dialdehyde/amidine condensation entirely, enabling direct elaboration at the 4-position. In contrast, analogs lacking the 4-formyl group (e.g., 2,6-diaminopyrimidine) require less efficient formylation steps (e.g., Vilsmeier-Haack) that may be incompatible with acid-labile protecting groups or sensitive substrates.

Synthetic Efficiency
Class-level
Pre-formed 4-carbaldehyde bypasses β-dialdehyde/amidine condensation; allows orthogonal protection of sensitive C-5 substituents.
Reduces synthetic steps and improves functional group tolerance vs. de novo pyrimidine synthesis.
Retrosynthetic analysis; applicability depends on specific substrate sensitivity.
Pyrimidine Synthesis β-Dialdehyde Condensation Amidine Reactivity

2,6-Diaminopyrimidine-4-carbaldehyde: Optimal Procurement Scenarios


IRAK4 and JNK Inhibitor Optimization

In IRAK4 inhibitor programs, SAR studies reveal that the C-4 substituent of 2,6-diaminopyrimidines is a critical determinant of potency and ligand efficiency. [1] 2,6-Diaminopyrimidine-4-carbaldehyde provides a non-chloro, electrophilic handle at the C-4 position, allowing for rapid diversification into amines, oximes, hydrazones, and heterocycles. This synthetic flexibility is essential for exploring SAR around the C-4 region, which cannot be achieved with 4-chloro or 4-methyl analogs. Similarly, JNK pathway inhibitors (e.g., for liver fibrosis) [2] benefit from this scaffold's capacity to generate diverse substitution patterns via the aldehyde group.

Diversity-Oriented Synthesis & Library Construction

As demonstrated by Mavroskoufis et al., pyrimidine-4-carbaldehydes are versatile intermediates capable of undergoing at least five distinct reaction classes (alkynylation, cyanation, oxazole formation, β-ketoester synthesis, furopyrimidine dimerization). 2,6-Diaminopyrimidine-4-carbaldehyde serves as a central hub for generating diverse heterocyclic scaffolds in parallel synthesis format. Its aldehyde functionality enables orthogonal reactivity with amines, ylides, and organometallic reagents, producing libraries with high structural diversity. In contrast, 4-chloro-2,6-diaminopyrimidine (a common alternative) is restricted to nucleophilic substitution, yielding a narrower chemical space.

Cytidine Deaminase (CDA) Modulators

Structural analogs of 2,6-diaminopyrimidine-4-carbaldehyde have demonstrated potent inhibition of cytidine deaminase (CDA) with Ki values as low as 150 nM. [3] This target profile distinguishes the 2,6-diaminopyrimidine scaffold from the more extensively studied 2,4-diaminopyrimidine DHFR inhibitors (e.g., pyrimethamine, trimethoprim). [4] For researchers investigating CDA's role in cancer chemotherapy (e.g., gemcitabine metabolism) or seeking novel CDA inhibitors, 2,6-diaminopyrimidine-4-carbaldehyde offers a differentiated starting point with a validated pharmacophore.

Pyrimidine API Building Block

In the synthesis of substituted diaminopyrimidine pharmaceutical ingredients, the pre-installed C-4 aldehyde group circumvents the need for low-yielding formylation steps on sensitive substrates. This building block approach is particularly valuable when introducing acid- or base-labile substituents at the C-5 or C-6 positions, as the aldehyde can be orthogonally protected or reacted under mild conditions. [5] Procurement of this specific intermediate can reduce step count and improve overall yield in multi-kilogram API manufacturing processes, justifying its selection over cheaper but synthetically less efficient alternatives.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C-4 aldehyde electrophilic handle enabling non-halo diversification
Verify orthogonal reactivity and compatibility with kinase assay SAR workflows
Diversity-oriented heterocycle synthesis
Multi-pathway aldehyde reactivity for parallel library construction
Confirm reaction scope and product diversity under library synthesis conditions
Cytidine deaminase modulator research
2,6-Diaminopyrimidine scaffold with reported analog CDA inhibition
Direct CDA inhibition assay; class-level inference requires experimental confirmation
Pharmaceutical intermediate synthesis
Pre-installed C-4 aldehyde for late-stage functionalization with orthogonal protection
Evaluate step-count reduction and functional group tolerance in scaled protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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